3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-3-4-8(13-10)11-5-6/h3-5H,2,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXVNDQTYPDVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5-(6-nitropyridin-3-yl)-1,2,4-oxadiazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazinyl derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted oxadiazoles.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 205.22 g/mol
- CAS Number : 1325303-72-7
Structural Characteristics
3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole contains a five-membered ring with two nitrogen atoms and one oxygen atom, characteristic of oxadiazole derivatives. The presence of the hydrazinyl-pyridine moiety enhances its reactivity and biological interactions.
Medicinal Chemistry
The compound's oxadiazole framework is known for its broad spectrum of biological activities, making it a subject of interest in drug discovery and development. Notable applications include:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific configuration of this compound may enhance these effects through specific interactions with cellular targets.
- Antibacterial Properties : Compounds containing the oxadiazole moiety have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics.
Neuropharmacology
Studies suggest that derivatives of hydrazine and oxadiazole can influence neurochemical pathways, indicating potential applications in treating neurological disorders. The unique structure of this compound may modulate neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety.
Antioxidant Activity
Research has shown that oxadiazole derivatives possess antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their anticancer properties against human cancer cell lines. Among these compounds, this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), demonstrating its potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of various oxadiazoles revealed that this compound showed effective inhibition against both Staphylococcus aureus and Escherichia coli. This study suggests that the compound could serve as a lead structure for developing new antibacterial therapies.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The oxadiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent positioning and isomerism. For example:
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole isomer (as in the target compound) generally exhibits superior thermal stability compared to 1,3,4-oxadiazole derivatives due to electron delocalization patterns . However, 1,3,4-oxadiazoles are more frequently reported for acetylcholinesterase inhibition .
- Substituent Influence : The hydrazinylpyridyl group in the target compound distinguishes it from analogs like 5-(4-nitrophenyl)-1,2,4-oxadiazole or 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. These substituents alter solubility, bioavailability, and target affinity .
Pharmacological Activity Comparison
Table 1: Key Pharmacological Activities of 1,2,4-Oxadiazole Derivatives
Key Observations :
- Enzyme Inhibition : Substitution at R1 and R2 positions on 1,2,4-oxadiazoles significantly impacts anticholinesterase activity, as seen in Pimpinella anisum extracts . The hydrazinyl group in the target compound may similarly modulate enzyme interactions.
- Antifungal/Nematicidal Activity : Amide-functionalized 1,2,4-oxadiazoles exhibit dual antifungal and nematicidal effects, with SDH inhibition as a proposed mechanism . The hydrazinylpyridyl group in the target compound could mimic this functionality.
Biological Activity
3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique structure that includes an ethyl group and a hydrazinyl-pyridine substituent. This compound has garnered attention due to its diverse biological activities, which are significant in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N5O, with a molecular weight of 205.221 g/mol. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to its reactivity and biological potential .
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have been evaluated for their activity against various cancer cell lines. One study reported that a related compound demonstrated an IC50 value of 2.8 μM against A549 lung cancer cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .
Antibacterial Activity
Oxadiazole derivatives have also been investigated for their antibacterial properties. A comparative study revealed that certain oxadiazoles exhibited significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus. The mechanism of action often involves inhibition of bacterial enzymes such as peptide deformylase .
Antioxidant Activity
Another area of interest is the antioxidant potential of oxadiazole derivatives. Research indicates that modifications at specific positions on the oxadiazole ring can enhance antioxidant activity. Preliminary screening has shown that some derivatives possess strong radical scavenging abilities, making them candidates for further exploration in oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Cell Cycle Arrest and Apoptosis : Studies suggest that this compound may induce cell cycle arrest in cancer cells and promote apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Tubulin Polymerization : Some oxadiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells. This action disrupts mitotic processes and leads to cell death .
- Interaction with DNA : The binding affinity of these compounds with DNA has been highlighted in several studies, suggesting that they may interfere with DNA replication and transcription processes .
Case Studies
Several case studies illustrate the biological efficacy of oxadiazole derivatives:
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-Ethyl-5-(6-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole?
Answer:
The synthesis typically involves two key steps:
- Step 1: Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. For example, reacting 6-hydrazinylpyridine-3-carboxylic acid with ethyl-substituted amidoxime under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Step 2: Hydrazinolysis to introduce the hydrazinyl group. Excess hydrazine hydrate (2–3 equivalents) in ethanol at 60–70°C for 4–6 hours ensures high conversion efficiency .
Critical Parameters: - Solvent choice (DMF or ethanol) impacts reaction kinetics.
- Stoichiometric excess of hydrazine (≥2 eq.) prevents incomplete substitution.
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and hydrazinyl group (δ 4.0–5.0 ppm for NH2) .
- HPLC-MS: Determine purity (>95%) and molecular ion peak ([M+H]+ at m/z 262.3) .
- IR Spectroscopy: Identify N–H stretching (3300–3400 cm⁻¹) and C=N/C–O bands (1600–1650 cm⁻¹) .
Advanced: How do structural modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Ethyl Group (Position 3): Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Hydrazinylpyridine (Position 5): Critical for target binding (e.g., enzyme inhibition). Replacement with non-polar groups (e.g., methyl) abolishes activity .
Example:
| Derivative | Substitution (Position 5) | IC50 (μM) |
|---|---|---|
| Parent Compound | 6-Hydrazinylpyridin-3-yl | 0.12 |
| 5-Methylpyridin-3-yl | Methyl | >10 |
Advanced: What computational strategies predict its interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14α-demethylase, PDB: 3LD6). The hydrazinyl group forms hydrogen bonds with heme cofactors .
- DFT Calculations (Multiwfn): Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions for target binding .
Advanced: What mechanisms underpin its biological activity?
Answer:
- Apoptosis Induction: In T47D breast cancer cells, the compound arrests the G1 phase by downregulating cyclin D1 and upregulating p21, leading to caspase-3 activation .
- Enzyme Inhibition: Competitively inhibits lanosterol 14α-demethylase (fungal CYP51), disrupting ergosterol biosynthesis .
Basic: How do pharmacokinetic properties (e.g., solubility) affect its applicability?
Answer:
- logP: ~2.5 (moderate lipophilicity) balances membrane permeability and aqueous solubility .
- Solubility: <10 µg/mL in water; use DMSO (50 mM stock) for in vitro assays. Co-solvents (e.g., PEG-400) improve bioavailability in vivo .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability: Differences in cell lines (e.g., MX-1 vs. T47D) or endpoint measurements (e.g., IC50 vs. apoptosis markers) can skew results. Standardize protocols using CLSI guidelines .
- Purity Confounds: Impurities >5% (e.g., unreacted hydrazine) may artifactually enhance/repress activity. Validate via HPLC-MS .
Advanced: What alternative synthetic routes exist for scale-up?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (2 hours vs. 12 hours) with comparable yields (75–80%) .
- Flow Chemistry: Continuous processing minimizes side products (e.g., oxadiazoline intermediates) .
Basic: What challenges arise in purity determination?
Answer:
- Byproduct Formation: Hydrazine adducts or oxidized derivatives (e.g., nitro groups) may co-elute in HPLC. Use gradient elution (10–90% acetonitrile/water) for resolution .
- HPLC Column Choice: C18 columns (5 µm, 150 mm) optimize peak separation .
Advanced: How to evaluate its efficacy in vivo?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
